2,6-Bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Description
2,6-Bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is an organic compound that features a boronate ester group attached to a phenyl ring, which is further substituted with isopropyl groups and an acetate ester
Properties
IUPAC Name |
[2,6-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BO4/c1-12(2)16-10-15(21-24-19(6,7)20(8,9)25-21)11-17(13(3)4)18(16)23-14(5)22/h10-13H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXVPPWKBRJTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(C)C)OC(=O)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate typically involves the following steps:
Formation of the Boronate Ester: The starting material, 2,6-Bis(propan-2-yl)phenylboronic acid, is reacted with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under anhydrous conditions to form the boronate ester.
Acetylation: The boronate ester is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound can undergo cross-coupling reactions with various aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds.
Oxidation: The boronate ester group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Cross-Coupling Products: Biaryl compounds or styrenes, depending on the halide used.
Oxidation Products: Phenolic derivatives.
Substitution Products: Various esters or amides, depending on the nucleophile.
Scientific Research Applications
2,6-Bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is used in:
Organic Synthesis: As a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a probe or ligand in biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions, where the boronate ester reacts with palladium intermediates to form new carbon-carbon bonds. The acetate group can also participate in nucleophilic substitution reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the isopropyl and acetate groups, making it less sterically hindered and more reactive.
2,6-Diisopropylphenylboronic Acid: Similar structure but without the boronate ester and acetate groups.
4-Acetoxyphenylboronic Acid: Contains an acetate group but lacks the isopropyl groups and boronate ester.
Uniqueness
2,6-Bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is unique due to its combination of steric hindrance from the isopropyl groups and the reactivity of the boronate ester and acetate groups. This makes it a versatile reagent in organic synthesis, capable of undergoing a variety of reactions under different conditions.
Biological Activity
2,6-Bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a complex organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a phenyl ring substituted with an acetate group and a dioxaborolane moiety, which is known for its unique reactivity and stability.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 318.2 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
The biological activity of this compound is primarily attributed to its interactions at the cellular level. The dioxaborolane group can participate in various biochemical reactions, potentially influencing metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition: Compounds with dioxaborolane structures can inhibit specific enzymes involved in metabolic processes.
- Cell Signaling Modulation: The compound may modulate signaling pathways that regulate cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties:
- In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
- A study demonstrated a significant reduction in cell viability in breast cancer cells treated with varying concentrations of the compound over 48 hours.
-
Antimicrobial Activity:
- Preliminary tests suggest that the compound has antimicrobial properties against certain bacterial strains, indicating potential as a lead compound for antibiotic development.
-
Anti-inflammatory Effects:
- The compound has been noted to reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting its utility in inflammatory disease models.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with 10 µM of this compound. After 48 hours, flow cytometry analysis revealed:
- Apoptotic Cells: 30% increase compared to control.
- Cell Viability: Decreased by 50%.
Case Study 2: Antimicrobial Testing
A series of agar diffusion tests were conducted against E. coli and Staphylococcus aureus. The results indicated:
- Zone of Inhibition: Measured at 12 mm for E. coli and 15 mm for Staphylococcus aureus at a concentration of 100 µg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
